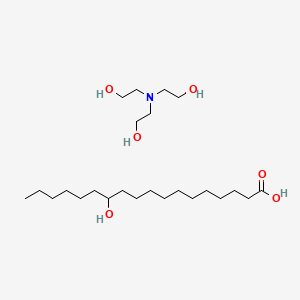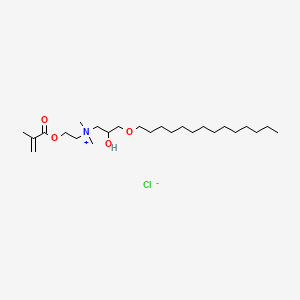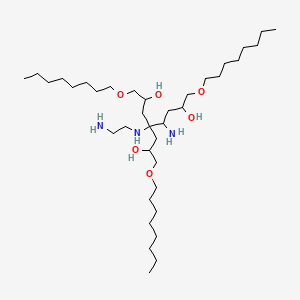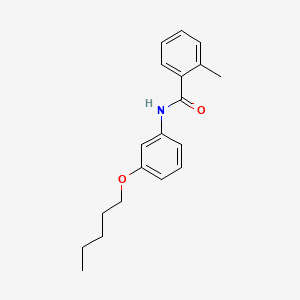
Benzamide, 2-methyl-N-(3-(pentyloxy)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, 2-methyl-N-(3-(pentyloxy)phenyl)- is an organic compound belonging to the benzamide class. Benzamides are derivatives of benzoic acid, where the carboxylic acid group is replaced by an amide group. This specific compound features a 2-methyl substitution on the benzamide core and a 3-(pentyloxy)phenyl group attached to the nitrogen atom of the amide. Benzamides are known for their diverse applications in medicinal chemistry, particularly as bioactive molecules with potential therapeutic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzamide, 2-methyl-N-(3-(pentyloxy)phenyl)- typically involves the reaction of 2-methylbenzoic acid with an appropriate amine derivative. The process can be summarized as follows:
Starting Materials: 2-methylbenzoic acid and 3-(pentyloxy)aniline.
Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM).
Procedure: The 2-methylbenzoic acid is first activated by the coupling agent, forming an intermediate. This intermediate then reacts with 3-(pentyloxy)aniline to form the desired benzamide product.
Industrial Production Methods
Industrial production of benzamide derivatives often involves similar synthetic routes but on a larger scale. The process may include:
Bulk Reactors: Large-scale reactors with precise temperature and pressure control to ensure high yield and purity.
Purification: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Quality Control: Rigorous quality control measures, including spectroscopic and chromatographic analysis, ensure the consistency and quality of the product.
化学反応の分析
Types of Reactions
Benzamide, 2-methyl-N-(3-(pentyloxy)phenyl)- undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Formation of 2-methylbenzoic acid derivatives.
Reduction: Formation of 2-methyl-N-(3-(pentyloxy)phenyl)amine.
Substitution: Formation of various substituted benzamide derivatives depending on the electrophile used.
科学的研究の応用
Benzamide, 2-methyl-N-(3-(pentyloxy)phenyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of benzamide, 2-methyl-N-(3-(pentyloxy)phenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Modulating Receptors: Acting as an agonist or antagonist at receptor sites, thereby influencing cellular signaling pathways.
Pathways Involved: The specific pathways involved depend on the biological context and the target molecule. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.
類似化合物との比較
Benzamide, 2-methyl-N-(3-(pentyloxy)phenyl)- can be compared with other similar compounds, such as:
2-Methylbenzamide: Lacks the 3-(pentyloxy)phenyl group, resulting in different chemical and biological properties.
3-(Pentyloxy)benzamide:
N-Phenylbenzamide: Lacks both the 2-methyl and 3-(pentyloxy) substitutions, making it less specific in its interactions.
The uniqueness of benzamide, 2-methyl-N-(3-(pentyloxy)phenyl)- lies in its specific substitutions, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
55814-43-2 |
|---|---|
分子式 |
C19H23NO2 |
分子量 |
297.4 g/mol |
IUPAC名 |
2-methyl-N-(3-pentoxyphenyl)benzamide |
InChI |
InChI=1S/C19H23NO2/c1-3-4-7-13-22-17-11-8-10-16(14-17)20-19(21)18-12-6-5-9-15(18)2/h5-6,8-12,14H,3-4,7,13H2,1-2H3,(H,20,21) |
InChIキー |
ACBJPTOKCJVVBL-UHFFFAOYSA-N |
正規SMILES |
CCCCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




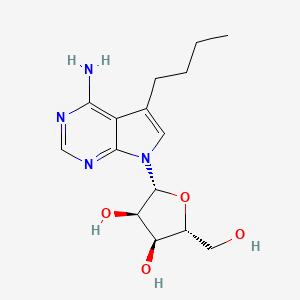
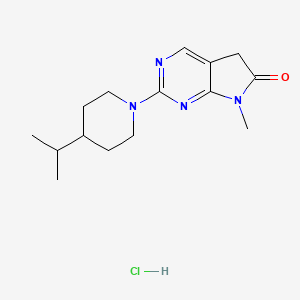
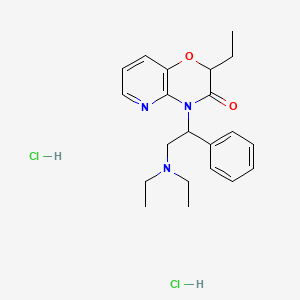
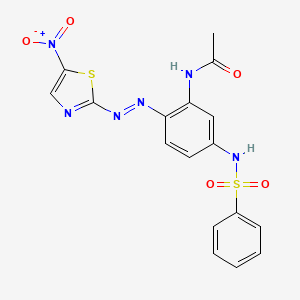
![Ethyl 5-[3-chloro-4-[(2-cyano-4-nitrophenyl)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate](/img/structure/B12696694.png)

